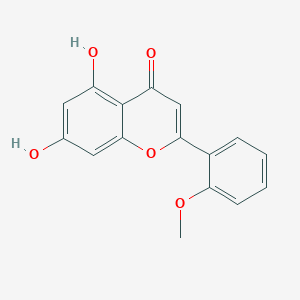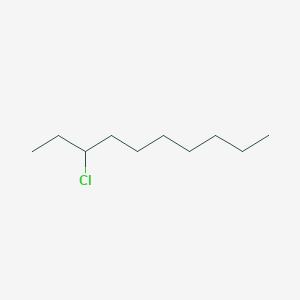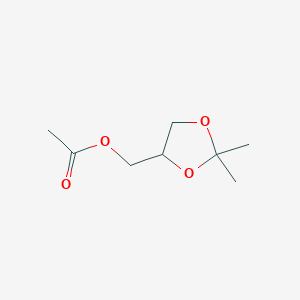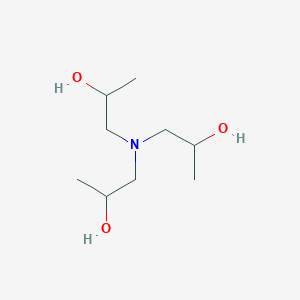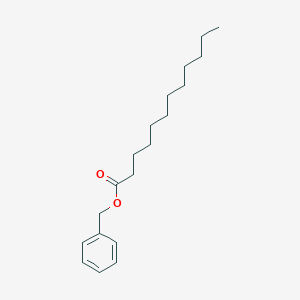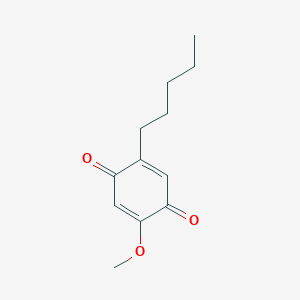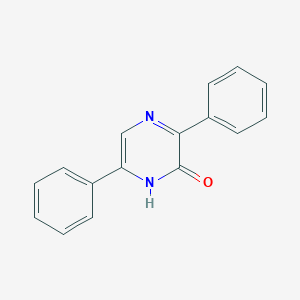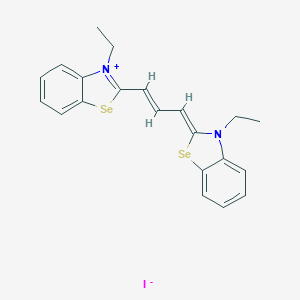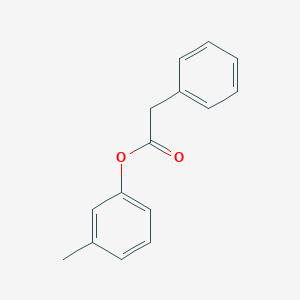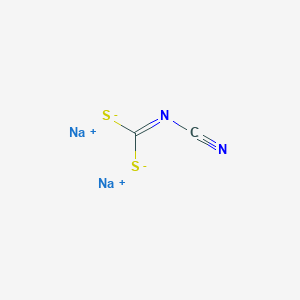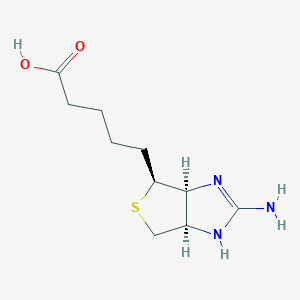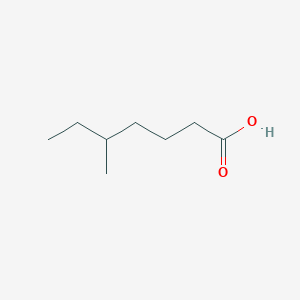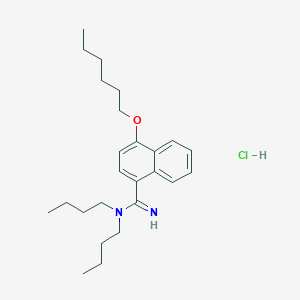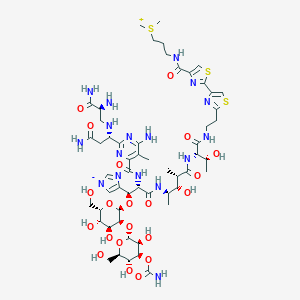
Bleomycin a2
Vue d'ensemble
Description
La bléomycine A2 est un antibiotique glycopeptidique dérivé de la bactérie Streptomyces verticillusLa bléomycine A2 est particulièrement connue pour sa capacité à induire des cassures de brins d'ADN, ce qui en fait un outil précieux dans le traitement du cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La bléomycine A2 est généralement isolée du bouillon de fermentation de Streptomyces verticillus. Le processus implique plusieurs étapes, notamment l'extraction, la purification et la cristallisation. Le composé est souvent obtenu sous forme de poudre de chlorhydrate contenant du cuivre .
Méthodes de Production Industrielle : La production industrielle de la bléomycine A2 implique la fermentation à grande échelle de Streptomyces verticillus. Les conditions de fermentation sont optimisées pour maximiser le rendement, notamment l'utilisation de nutriments spécifiques et de conditions environnementales contrôlées. Le produit est ensuite extrait et purifié à l'aide de techniques telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de Réactions : La bléomycine A2 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son activité biologique.
Réactifs et Conditions Courants :
Réduction : La réduction de la bléomycine A2 implique souvent l'utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Des réactions de substitution peuvent se produire à différents groupes fonctionnels au sein de la molécule, souvent facilitées par des catalyseurs ou des enzymes spécifiques.
Principaux Produits Formés : Les produits primaires de ces réactions sont souvent des intermédiaires qui conservent la structure de base de la bléomycine A2 mais avec des groupes fonctionnels modifiés. Ces intermédiaires peuvent présenter des activités biologiques différentes et sont étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la Recherche Scientifique
La bléomycine A2 a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes de clivage et de réparation de l'ADN.
Biologie : Les chercheurs utilisent la bléomycine A2 pour étudier les réponses cellulaires aux dommages de l'ADN et les voies impliquées dans la réparation de l'ADN.
Industrie : Le composé est également utilisé dans le développement de nouveaux antibiotiques et agents antinéoplasiques.
5. Mécanisme d'Action
La bléomycine A2 exerce ses effets principalement par l'induction de cassures de brins d'ADN. Le composé se lie à l'ADN et chélate les ions métalliques, formant une pseudo-enzyme qui réagit avec l'oxygène pour produire des radicaux libres superoxyde et hydroxyde. Ces radicaux provoquent des cassures simple et double brin dans l'ADN, conduisant à la mort cellulaire . Les principales cibles moléculaires sont les brins d'ADN, et les voies impliquées comprennent la réponse aux dommages de l'ADN et les mécanismes de réparation .
Composés Similaires :
Bléomycine B2 : Un autre membre de la famille des bléomycines, différant légèrement dans sa structure chimique mais partageant des activités biologiques similaires.
Mitomycine C : Un antibiotique antinéoplasique qui induit également la réticulation de l'ADN et les cassures de brins, mais par un mécanisme différent.
Doxorubicine : Un médicament de chimiothérapie qui s'intercale dans l'ADN et inhibe la topoisomérase II, conduisant à des cassures de brins d'ADN.
Unicité de la Bléomycine A2 : La bléomycine A2 est unique dans sa capacité à induire à la fois des cassures simple et double brin de l'ADN par la génération d'espèces réactives de l'oxygène. Cette double action la rend particulièrement efficace dans le traitement du cancer, car elle peut surmonter certains des mécanismes de résistance que les cellules cancéreuses développent contre d'autres médicaments .
Applications De Recherche Scientifique
Bleomycin A2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of DNA cleavage and repair.
Biology: Researchers use this compound to investigate cellular responses to DNA damage and the pathways involved in DNA repair.
Industry: The compound is also used in the development of new antibiotics and antineoplastic agents.
Mécanisme D'action
Bleomycin A2 exerts its effects primarily through the induction of DNA strand breaks. The compound binds to DNA and chelates metal ions, forming a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cause single and double-strand breaks in the DNA, leading to cell death . The primary molecular targets are the DNA strands, and the pathways involved include the DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Bleomycin B2: Another member of the bleomycin family, differing slightly in its chemical structure but sharing similar biological activities.
Mitomycin C: An antineoplastic antibiotic that also induces DNA cross-linking and strand breaks but through a different mechanism.
Doxorubicin: A chemotherapy drug that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
Uniqueness of Bleomycin A2: this compound is unique in its ability to induce both single and double-strand DNA breaks through the generation of reactive oxygen species. This dual action makes it particularly effective in cancer treatment, as it can overcome some of the resistance mechanisms that cancer cells develop against other drugs .
Propriétés
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAGSVQBOHSSS-UAPAGMARSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N17O21S3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872327 | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow powder | |
CAS No. |
11056-06-7, 11116-31-7, 67763-87-5 | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bleomycin A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bleomycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bleomycin interact with its target and what are the downstream effects?
A1: Bleomycin exerts its cytotoxic effect primarily by binding to DNA in the presence of ferrous ions and oxygen. [, ] This interaction leads to the formation of single and double-strand DNA breaks, ultimately inhibiting DNA synthesis and triggering cell death. [, , ] Bleomycin exhibits a preference for cleaving DNA at specific sequences, particularly those containing guanine and cytosine nucleotides. [] Studies have shown that Bleomycin induces apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. []
Q2: What is the molecular formula and weight of Bleomycin? Is there any spectroscopic data available?
A2: Bleomycin is not a single compound but a mixture of different Bleomycin congeners. Bleomycin A2 (C55H84N17O21S3) and Bleomycin B2 (C56H88N20O22S2) are two major components. While exact molecular weights vary slightly depending on the specific congener, they generally fall within the range of 1400-1500 g/mol. Various spectroscopic techniques, including electron spin resonance (ESR) and high-performance liquid chromatography (HPLC), have been employed to study Bleomycin-DNA interactions and quantify Bleomycin concentrations in biological samples. [, , ]
Q3: How do structural modifications of Bleomycin affect its activity?
A3: The structure of Bleomycin is characterized by a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety. [] Research has shown that the carbohydrate moiety of Bleomycin is not essential for its cytotoxic activity but influences its ability to induce reactive oxygen species (ROS). [] Deglycosylated Bleomycin, while still cytotoxic, demonstrates a reduced capacity to generate ROS compared to the parent compound. [] This suggests that structural modifications can alter the mechanism of action and potentially the toxicity profile of Bleomycin.
Q4: What are the pharmacokinetic properties of Bleomycin and how do they relate to its efficacy?
A4: Bleomycin exhibits complex pharmacokinetics and is primarily eliminated renally. [] Studies have shown that Bleomycin is absorbed systemically after intralesional injection for sclerotherapy of vascular malformations, with an elimination half-life ranging from 88 to 111 minutes. [] The therapeutic efficacy of Bleomycin is dose-dependent, and its use is limited by potential toxicities, particularly pulmonary toxicity. []
Q5: Are there any in vitro or in vivo models used to study Bleomycin efficacy?
A5: Bleomycin's efficacy has been extensively studied in vitro and in vivo. In vitro studies utilize cell lines derived from various cancers, including tongue squamous cell carcinoma (SCC25 cells) and laryngeal carcinoma (HEp-2 cells), to assess Bleomycin's antiproliferative and apoptotic effects. [, ] Animal models, particularly rodent models of bleomycin-induced pulmonary fibrosis, are widely used to investigate the pathogenesis of Bleomycin-induced lung injury and evaluate potential therapeutic interventions. [, , , , , , , , , ]
Q6: What are the major concerns regarding Bleomycin toxicity?
A6: A major concern associated with Bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. [, , ] This adverse effect is dose-dependent and potentially fatal, requiring careful monitoring and management. [] Factors like pre-existing lung damage, high oxygen concentrations during anesthesia, and renal impairment can increase the risk of Bleomycin-induced pulmonary toxicity. [, ]
Q7: Are there strategies to improve Bleomycin delivery and minimize toxicity?
A7: Researchers are exploring various drug delivery strategies to enhance Bleomycin's therapeutic index. One approach involves encapsulating Bleomycin within nanoparticles, such as thymoquinone-PLGA-PVA nanoparticles, to improve its solubility, bioavailability, and target specificity, potentially reducing off-target effects and toxicity. [] Another area of investigation involves using Bleomycin in conjunction with other agents, like chloroquine, to enhance its cytotoxic effects against cancer cells. []
Q8: How is Bleomycin-induced lung injury diagnosed and monitored?
A8: Early diagnosis of Bleomycin-induced lung injury is crucial for timely intervention and improved outcomes. While pulmonary function tests are commonly used, they may lack sufficient sensitivity for early detection. [] Recent research suggests that fluorodeoxyglucose positron emission tomography (FDG-PET/CT) scanning could be a valuable tool for identifying asymptomatic Bleomycin-induced pneumonitis. [] This imaging technique detects increased glucose uptake in areas of inflammation, potentially facilitating earlier diagnosis and management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


